molecular formula C11H10F3N5 B2701458 N-(4-methylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine CAS No. 2252-73-5

N-(4-methylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2701458
CAS No.: 2252-73-5
M. Wt: 269.231
InChI Key: JSDAGDLUVHOJMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a triazine ring. This compound is of significant interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group is known for enhancing the biological activity and stability of compounds, making this compound a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine. For instance, reacting cyanuric chloride with 4-methylphenylamine under controlled conditions can yield the desired triazine derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction. This can be achieved by reacting the triazine derivative with a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(4-methylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine can undergo oxidation reactions, typically involving strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding triazine oxides.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine compounds with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the trifluoromethyl group often enhances the compound’s ability to interact with biological targets, making it a candidate for drug development and other biomedical applications.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its stability and biological activity make it a promising candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where traditional compounds have limited efficacy.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its chemical stability and unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    N-(4-chlorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine: Contains a chlorine atom instead of a methyl group, which can alter its reactivity and applications.

    N-(4-methylphenyl)-6-(difluoromethyl)-1,3,5-triazine-2,4-diamine: Has a difluoromethyl group instead of a trifluoromethyl group, affecting its stability and biological activity.

Uniqueness

N-(4-methylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of both the trifluoromethyl group and the triazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances its stability and biological activity, while the triazine ring provides a versatile scaffold for further chemical modifications.

Biological Activity

N-(4-methylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine, a derivative of triazine, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a trifluoromethyl group and an aromatic amine. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Structure and Properties

  • Molecular Formula : C17H13ClF3N5
  • Molecular Weight : 379.8 g/mol
  • Purity : Typically around 95% .

The structure of this compound allows for interactions with various biological targets, making it a candidate for drug development.

This compound exhibits a range of biological activities primarily through the following mechanisms:

  • Enzyme Inhibition : This compound has shown potential in inhibiting several enzymes implicated in cancer progression. Notably, it can inhibit:
    • DNA topoisomerase IIα
    • Carbonic anhydrases
    • Ubiquitin-conjugating enzyme 2B
    • Various kinases involved in signaling pathways .
  • Receptor Binding : It binds to central nervous system (CNS) receptors such as:
    • Histamine H4
    • Serotonin 5-HT6
    • Adenosine A2a
    • α7 Nicotinic acetylcholine receptors .
  • Antimicrobial Activity : Preliminary studies indicate activity against various bacterial strains and fungi. The compound has demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL .

Therapeutic Applications

The biological activities of this compound suggest potential therapeutic applications in:

  • Cancer Treatment : Due to its ability to inhibit key enzymes involved in tumor growth.
  • Neurological Disorders : Its interaction with CNS receptors positions it as a candidate for treating conditions like anxiety and depression.
  • Antimicrobial Agents : Its efficacy against resistant strains makes it a promising candidate for new antibiotic therapies .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • A study published in PubMed Central highlighted that derivatives of triazine compounds exhibited significant anti-cancer properties through enzyme inhibition .
  • Research from Monash University discussed the synthesis and biological evaluation of similar triazines, emphasizing their potential in targeting various diseases .

Data Table: Biological Activity Summary

Activity TypeTarget/PathwayObserved EffectReference
Enzyme InhibitionDNA Topoisomerase IIαInhibition
Receptor BindingHistamine H4Modulation of activity
AntimicrobialStaphylococcus aureusMIC 4–8 µg/mL
AntifungalCandida albicansMIC < 0.05 µg/mL

Properties

IUPAC Name

2-N-(4-methylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N5/c1-6-2-4-7(5-3-6)16-10-18-8(11(12,13)14)17-9(15)19-10/h2-5H,1H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDAGDLUVHOJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.